molecular formula C9H14O2 B13331322 (E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one

(E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one

Cat. No.: B13331322
M. Wt: 154.21 g/mol
InChI Key: MEDOVTJJBRSVKD-VOTSOKGWSA-N
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Description

(E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one is an organic compound characterized by a cyclohexyl group attached to a hydroxyprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one typically involves the aldol condensation reaction between cyclohexanone and acrolein. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid for halogenation reactions.

Major Products Formed

    Oxidation: Formation of (E)-1-cyclohexyl-3-oxoprop-2-en-1-one.

    Reduction: Formation of (E)-1-cyclohexyl-3-hydroxypropane.

    Substitution: Formation of (E)-1-cyclohexyl-3-chloroprop-2-en-1-one.

Scientific Research Applications

(E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-phenyl-3-hydroxyprop-2-en-1-one: Similar structure but with a phenyl group instead of a cyclohexyl group.

    (E)-1-cyclohexyl-3-methoxyprop-2-en-1-one: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

(E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one is unique due to its specific combination of a cyclohexyl group and a hydroxyprop-2-en-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one

InChI

InChI=1S/C9H14O2/c10-7-6-9(11)8-4-2-1-3-5-8/h6-8,10H,1-5H2/b7-6+

InChI Key

MEDOVTJJBRSVKD-VOTSOKGWSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)/C=C/O

Canonical SMILES

C1CCC(CC1)C(=O)C=CO

Origin of Product

United States

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